Cas no 1238343-38-8 (5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid)

5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid
- 3-Amino-4-phenyl-1H-pyrazole-5-carboxylic acid
- 5-amino-4-phenyl-1H-pyrazole-3-carboxylic acid(SALTDATA: FREE)
- Z1151173675
- SCHEMBL20837285
- 5-amino-4-phenyl-2H-pyrazole-3-carboxylic acid
- AKOS005668876
- CS-0259238
- BBL032366
- 1238343-38-8
- MFCD13188573
- AKOS000276461
- F2130-0108
- STK939697
- VS-11192
- EN300-72695
- 5-amino-4-phenyl-1H-pyrazole-3-carboxylicacid
-
- MDL: MFCD13188573
- インチ: InChI=1S/C10H9N3O2/c11-9-7(6-4-2-1-3-5-6)8(10(14)15)12-13-9/h1-5H,(H,14,15)(H3,11,12,13)
- InChIKey: NSSYNYUJSLLDSU-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=C(C(=O)O)NNC2=N
計算された属性
- せいみつぶんしりょう: 203.069476538g/mol
- どういたいしつりょう: 203.069476538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 92Ų
5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-72695-5.0g |
3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid |
1238343-38-8 | 95.0% | 5.0g |
$546.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1260291-1g |
5-amino-4-phenyl-1H-pyrazole-3-carboxylic acid |
1238343-38-8 | 95% | 1g |
$320 | 2024-06-06 | |
Enamine | EN300-72695-0.5g |
3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid |
1238343-38-8 | 95.0% | 0.5g |
$172.0 | 2025-02-20 | |
OTAVAchemicals | 1786930-500MG |
5-amino-4-phenyl-1H-pyrazole-3-carboxylic acid |
1238343-38-8 | 95% | 500MG |
$250 | 2023-06-25 | |
abcr | AB265405-250mg |
5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid, 95%; . |
1238343-38-8 | 95% | 250mg |
€231.70 | 2025-03-19 | |
Aaron | AR009EHG-10g |
5-amino-4-phenyl-1H-pyrazole-3-carboxylic acid |
1238343-38-8 | 95% | 10g |
$1209.00 | 2023-12-16 | |
abcr | AB265405-1g |
5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid, 95%; . |
1238343-38-8 | 95% | 1g |
€385.20 | 2025-03-19 | |
1PlusChem | 1P009E94-1g |
5-amino-4-phenyl-1H-pyrazole-3-carboxylic acid |
1238343-38-8 | 95% | 1g |
$214.00 | 2025-02-24 | |
Aaron | AR009EHG-50mg |
5-amino-4-phenyl-1H-pyrazole-3-carboxylic acid |
1238343-38-8 | 95% | 50mg |
$97.00 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329908-500mg |
3-Amino-4-phenyl-1h-pyrazole-5-carboxylic acid |
1238343-38-8 | 95+% | 500mg |
¥9180.00 | 2024-08-09 |
5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acidに関する追加情報
Introduction to 5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid (CAS No: 1238343-38-8)
5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No) 1238343-38-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole family, a class of heterocycles characterized by a five-membered ring containing two nitrogen atoms. The structural features of 5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid, including its amino and carboxylic acid functional groups, make it a versatile scaffold for the development of various bioactive molecules.
The significance of 5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid lies in its potential applications as a building block in drug discovery and synthesis. Pyrazole derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both an amino group and a phenyl ring in 5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid enhances its reactivity, allowing for further functionalization and the creation of more complex pharmacophores.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid has emerged as a promising intermediate in the synthesis of small-molecule drugs targeting various diseases. For instance, studies have demonstrated its utility in the development of compounds that inhibit specific enzymes involved in cancer progression. The carboxylic acid moiety can be used to form esters or amides, while the amino group can undergo acylation or alkylation reactions, providing multiple avenues for structural diversification.
One of the most compelling aspects of 5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By incorporating 5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid into the structure of kinase inhibitors, researchers can design molecules that specifically target and inhibit aberrant signaling pathways. This approach has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.
The pharmacological properties of 5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid have also been explored in the context of infectious diseases. Pyrazole derivatives have shown promise as antiviral and antibacterial agents due to their ability to interfere with essential metabolic pathways in pathogens. For example, research has indicated that compounds derived from 5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid can inhibit viral proteases, thereby preventing the replication and spread of viruses. Additionally, these derivatives have demonstrated activity against bacteria by targeting enzymes involved in DNA replication and transcription.
Another area where 5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid has made significant contributions is in the development of anti-inflammatory agents. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By designing molecules based on 5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid, researchers have synthesized compounds that modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines and enzymes. These findings highlight the potential of this scaffold in addressing inflammatory conditions without causing significant side effects.
The synthetic versatility of 5-Amino-4-phénylpyrazolone 1238343 38 8 allows for further derivatization to create novel analogs with enhanced pharmacological properties. For instance, modifications to the phenyl ring can alter electronic and steric properties, influencing binding affinity and selectivity. Additionally, introducing additional functional groups such as halogens or heteroatoms can expand the range of biological activities accessible through this scaffold. These modifications underscore the importance of 5-Amino-phénylpyrazolone 1238343 38 8 as a key intermediate in drug discovery efforts.
In conclusion, 5-Amino-phénylpyrazolone 1238343 38 8 represents a valuable compound in pharmaceutical chemistry with diverse applications across multiple therapeutic areas. Its unique structural features enable the synthesis of bioactive molecules with potential benefits in oncology, infectious diseases, and inflammation management. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of next-generation therapeutics.
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